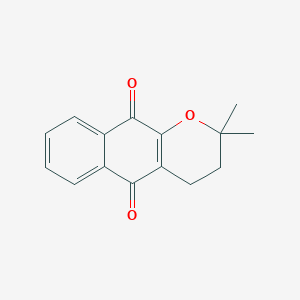

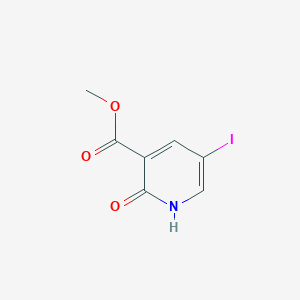

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate often involves oxidative decarboxylation-beta-iodination processes, starting from amino acids or their derivatives. This method allows for the introduction of iodine into previously unfunctionalized positions, enabling further functionalization and derivatization towards complex molecular architectures. For example, a synthesis route involves one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the formation of products with a trans relationship between substituents at C-2 and C-3 positions (Boto et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of dihydropyridine derivatives, including Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, can be explored through crystallographic and molecular modeling studies. These studies reveal details about the compound's geometry, intermolecular interactions, and conformational preferences. For instance, structural characterization and molecular modeling (AM1) have been applied to similar compounds, providing insights into their crystal structures and potential for further chemical manipulation (De Armas et al., 2000).

Chemical Reactions and Properties

The dihydropyridine core of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is known for its reactivity in various chemical reactions. These reactions can include nucleophilic addition, oxidation, and cycloaddition, offering pathways to a wide range of functionalized products. For example, reactions with protein amino groups or specific reaction conditions can introduce heavy atoms or other functional groups, demonstrating the compound's versatility in synthetic chemistry (Riley & Perham, 1973).

Applications De Recherche Scientifique

-

Scientific Field: Pharmaceutical Research

- Application : Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids .

- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Scientific Field: Pharmaceutical Research

- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .

- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .

-

Scientific Field: Organic Chemistry

- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .

- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .

- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .

-

Scientific Field: Pharmaceutical Research

- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods : The derivatives of 1, 3-diazole were synthesized and their biological activities were evaluated .

- Results : The derivatives of 1, 3-diazole showed promising results in various biological activities .

-

Scientific Field: Organic Chemistry

- Application : Enantiopure synthesis of ®-2-((2-Oxooxazolidin-5-yl)methyl .

- Methods : One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2- (chloromethyl)oxirane (®-epichlorohydrin) as precursor .

- Results : This heterocyclic 2-oxazolidinone moiety could be useful to prepare a series of antibacterial agents containing 2-oxazolidinone .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKGFMYVHZDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377460 | |

| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |

CAS RN |

116387-40-7 | |

| Record name | Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-iodo-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)